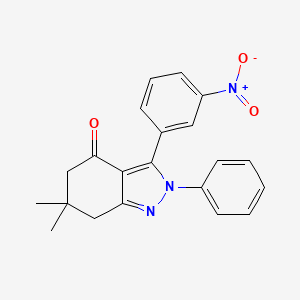
2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-phenylhydrazine with 3-pyridinecarboxaldehyde, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained between 80-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
The mechanism of action of 2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .
類似化合物との比較
Similar Compounds
- 2-phenylindazole
- 3-pyridinylindazole
- 6,7-dihydro-5H-indazol-4-one
Uniqueness
2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one is unique due to the presence of both phenyl and pyridinyl substituents, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets, potentially leading to enhanced pharmacological activity compared to other indazole derivatives .
特性
IUPAC Name |
2-phenyl-3-pyridin-3-yl-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-16-10-4-9-15-17(16)18(13-6-5-11-19-12-13)21(20-15)14-7-2-1-3-8-14/h1-3,5-8,11-12H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGJQHGSVSURHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(C(=C2C(=O)C1)C3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate](/img/structure/B7797037.png)


![2H,2'H-[3,3'-Bichromene]-2,2'-dione](/img/structure/B7797055.png)








![4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanoic acid](/img/structure/B7797135.png)
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7797138.png)
